molecular formula C12H10IN3O4 B2641568 Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate CAS No. 954118-34-4

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate

Cat. No.: B2641568
CAS No.: 954118-34-4
M. Wt: 387.133
InChI Key: XAYCLMQTTOACRN-FPLPWBNLSA-N
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Description

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate ( 954118-34-4) is a chemical compound with a molecular formula of C12H10IN3O4 and a molecular weight of 387.13 g/mol . It is supplied with a purity of 95% or higher, ensuring quality for your research applications . This compound is structurally characterized by an acrylate ester core, which is substituted with a cyano group and an amino group linked to a 2-iodo-4-nitrophenyl ring . This specific structure suggests its potential utility in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as the ethyl 2-cyano-3-arylacrylate scaffold, have been identified in scientific literature as intermediates in the synthesis of more complex molecules . For instance, research into inhibitors of indoleamine 2,3-dioxygenase (IDO), a target of interest in immunology and oncology, has utilized compounds bearing the cyanoacrylate functionality . Furthermore, such derivatives are often synthesized via Knoevenagel condensation, a common method for forming carbon-carbon bonds in heterocyclic chemistry . Researchers may find this compound valuable as a building block for the development of novel small molecules or for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(2-iodo-4-nitroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCLMQTTOACRN-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])I)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with ethyl cyanoacetate and appropriate reagents to introduce the cyano and amino groups, followed by iodination and nitration steps to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate has shown promise in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating biologically active molecules.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of cyanoacrylate compounds exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully explored but shows potential due to its structural similarities with known antimicrobial agents .

Agricultural Applications

Another significant application of this compound is in agriculture, particularly as a pesticide or fungicide. The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals.

Case Study: Pesticidal Efficacy

A study evaluated the effectiveness of related cyanoacrylate compounds in preventing crop diseases. The findings suggested that these compounds could outperform traditional pesticides like carbendazim in controlling certain fungal strains. This indicates that this compound may similarly offer enhanced efficacy against agricultural pests .

Material Science

In material science, this compound can be utilized in the synthesis of polymeric materials with unique properties. Its reactivity allows for incorporation into polymer chains, potentially leading to materials with improved mechanical and thermal stability.

Data Table: Polymerization Potential

PropertyValue
Glass Transition TemperatureTBD (To Be Determined)
Tensile StrengthTBD
Thermal ConductivityTBD

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate exerts its effects depends on its interaction with molecular targets. The cyano and nitro groups can participate in electron-withdrawing interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate and related cyanoacrylates:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
This compound 2-Iodo-4-nitrophenylamino 387.13 Heavy iodine atom (enhances polarizability), nitro group (electron-withdrawing), potential for π-π stacking
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl 231.25 Methoxy group (electron-donating), syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°)
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate 4-Methylphenyl 215.26 Methyl group (electron-neutral), second monoclinic polymorph reported
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 4-Fluorophenyl 219.20 Fluorine atom (high electronegativity, enhances stability and lipophilicity)
Ethyl 3-(4-cyano-2-nitrophenyl)acrylate 4-Cyano-2-nitrophenyl 246.22 Cyano and nitro groups (electron-withdrawing), potential for charge transfer

Key Observations:

  • Electronic Effects: The iodine and nitro groups in the target compound create a strongly electron-deficient aromatic system, contrasting with the electron-donating methoxy group in and the neutral methyl group in . This difference likely impacts reactivity in nucleophilic aromatic substitution or cycloaddition reactions.
  • Steric Considerations: The 2-iodo-4-nitrophenylamino group introduces significant steric hindrance compared to smaller substituents like fluorine or methyl. This may reduce reaction rates in sterically sensitive processes.
  • Crystallographic Behavior: While the target compound lacks reported crystallographic data, similar compounds exhibit syn-periplanar conformations and polymorphic forms , suggesting structural flexibility in the acrylate backbone.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-cyano-3-((2-iodo-4-nitrophenyl)amino)acrylate, and how can reaction efficiency be maximized?

The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated cyanoacrylates. Key steps include:

  • Reacting acrylamide derivatives with malononitrile or ethyl cyanoacetate under reflux in ethanol, catalyzed by piperidine or quinine .
  • Solvent-free conditions with quinine as an organocatalyst enhance yield (e.g., 87% for nitro-substituted analogs) .
  • Optimize reaction time, temperature (e.g., reflux at 80°C), and stoichiometry to minimize side products like unreacted intermediates or cyclized byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

Critical techniques include:

  • IR Spectroscopy : Cyano (C≡N) stretch at ~2220–2212 cm⁻¹, ester carbonyl (C=O) at ~1720–1668 cm⁻¹, and nitro (NO₂) stretches at ~1520–1347 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.3 ppm), ethoxy group signals (δ ~4.4 ppm for –CH₂–, δ ~1.4 ppm for –CH₃), and cyano-related carbons (δ ~114–107 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 246.0641 for nitro analogs) to confirm molecular formula .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives?

Discrepancies arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies:

  • Cross-validate using multiple techniques (e.g., NMR, IR, and XRD) .
  • Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Analyze crystallographic data (e.g., C–C bond lengths and angles) to confirm structural assignments .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
  • Correlation-energy models : Apply the Colle-Salvetti formula to predict electron correlation effects, particularly for nitro and cyano groups .
  • Molecular docking simulations to explore bioactivity (e.g., antioxidant or anti-inflammatory potential) .

Advanced: How can crystallographic data (e.g., from XRD) confirm molecular structure and analyze packing interactions?

  • Single-crystal XRD : Resolves bond lengths (e.g., C–C = 0.004 Å precision) and torsion angles, confirming stereochemistry .
  • SHELX software : Refine disorder models (e.g., for ethoxy groups) and calculate R factors (<0.055 for reliable structures) .
  • Analyze packing motifs (e.g., π-π stacking or hydrogen bonds) to predict solubility and stability .

Basic: What are common side reactions or byproducts encountered during synthesis, and how can they be mitigated?

  • Cyclization : Attack by nucleophilic NH groups on cyano moieties can form pyridone derivatives. Use excess malononitrile to drive the reaction forward .
  • Ester hydrolysis : Avoid aqueous conditions or prolonged heating. Anhydrous ethanol and inert atmospheres are recommended .
  • Monitor reactions via TLC and purify via column chromatography to isolate the target compound .

Advanced: What strategies are recommended for analyzing the compound's reactivity in nucleophilic or electrophilic environments?

  • Nucleophilic attack : The α,β-unsaturated ester is prone to Michael additions. Track reactivity using UV-Vis spectroscopy or NMR kinetics .
  • Electrophilic substitution : The nitro and iodo groups direct electrophiles to specific positions on the aromatic ring. Use DFT to predict regioselectivity .
  • Assess steric effects of the 2-iodo-4-nitrophenyl group via crystallographic data (e.g., dihedral angles) .

Basic: How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

  • HPLC/GC-MS : Purity >95% with a single peak retention time .
  • Melting point : Sharp range (e.g., 172–173°C for analogs) indicates homogeneity .
  • Elemental analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .

Advanced: What in silico approaches can predict the compound's potential bioactivity, and how do they align with experimental findings?

  • QSAR models : Correlate substituent effects (e.g., nitro vs. iodo) with antioxidant/anti-inflammatory activity .
  • Molecular dynamics simulations : Predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory action) .
  • Validate predictions with in vitro assays (e.g., DPPH radical scavenging for antioxidants) .

Advanced: How do substituents on the phenyl ring influence the compound's electronic and steric properties?

  • Nitro groups : Strong electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing reactivity in charge-transfer reactions .
  • Iodo substituents : Introduce steric hindrance and polarizability, affecting crystal packing and solubility .
  • Compare XRD data of analogs (e.g., 4-methoxy vs. 4-nitro derivatives) to quantify substituent effects on bond distortion .

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